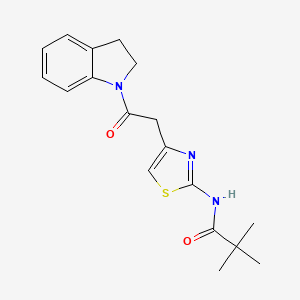
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-2-one derivatives are a class of compounds that have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of indolin-2-one derivatives involves incorporating a 1-benzyl-1H-1,2,3-triazole moiety . This process is based on the structural feature of donepezil, a known AChE inhibitor .Molecular Structure Analysis
The molecular structure of these compounds is designed based on the activity of indoles against various cancer cell lines . The compounds are synthesized via a Pd-catalyzed C-N cross-coupling .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . This reaction is crucial for the formation of the indole-based compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Scientific Research Applications
Cystic Fibrosis Therapy
One study explored the potential of bithiazole compounds related to N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide in the treatment of cystic fibrosis. These compounds were designed to correct defective cellular processing of the DeltaF508-CFTR, a mutation causing cystic fibrosis. Constraining the rotation about the bithiazole-tethering significantly affected corrector activity, highlighting the importance of molecular configuration in therapeutic efficacy (Yu et al., 2008).
Antiviral Activity
Another study focused on the synthesis of water-soluble derivatives of compounds structurally similar to N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide for potential antiviral applications. These derivatives were evaluated against influenza and other respiratory viruses, demonstrating high activity and suggesting the utility of such molecules in developing treatments for viral infections (Harnden et al., 1979).
Antibacterial, Antifungal, and Anti-tubercular Agents
Research into tetrahydropyrimidine–isatin hybrids, which share a core structural motif with N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide, has shown potential antibacterial, antifungal, and anti-tubercular activities. This suggests that modifications of the indolin-2-one backbone could yield compounds with significant therapeutic applications across a range of microbial diseases (Akhaja & Raval, 2012).
Anticonvulsant Activity
A study on thiazolidin-4-one derivatives, which resemble the thiazolyl component of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide, indicated good CNS depressant and anticonvulsant activities. This research underscores the potential for such compounds in the development of new treatments for epilepsy and related CNS disorders (Nikalje et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is involved in numerous neurological processes.
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then enhance cholinergic neurotransmission.
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. This pathway is critical for many functions including muscle movement, breathing, heart rate, and learning and memory. Disruption of this pathway can lead to various neurological disorders .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission. This can have various effects depending on the specific physiological context. For example, in the context of Alzheimer’s disease, enhancing cholinergic neurotransmission can help alleviate some of the cognitive symptoms of the disease .
Future Directions
The future directions for these compounds include further development as potential anticancer agents . They may also serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-18(2,3)16(23)20-17-19-13(11-24-17)10-15(22)21-9-8-12-6-4-5-7-14(12)21/h4-7,11H,8-10H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSKNKOJVNLCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

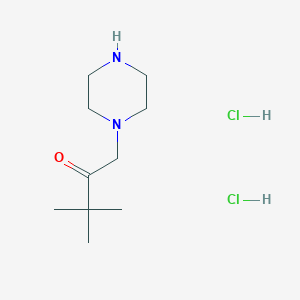
![(2-(2-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2990113.png)

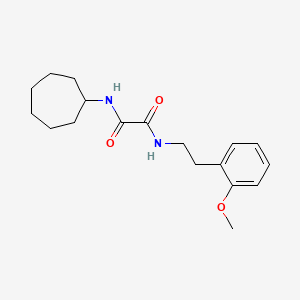
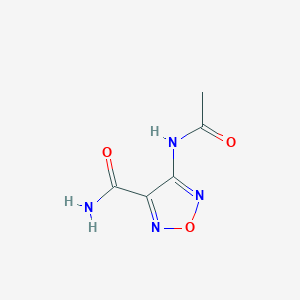
![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)
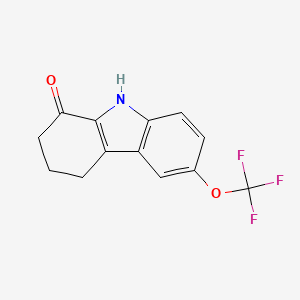
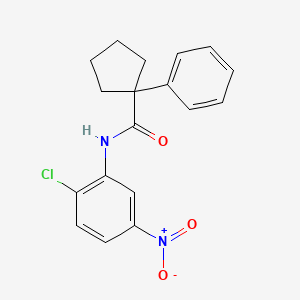
![N-cyclopropyl-1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2990127.png)
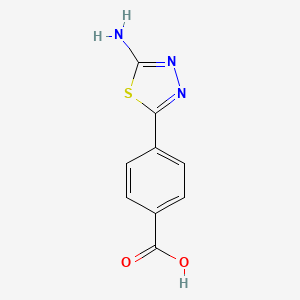
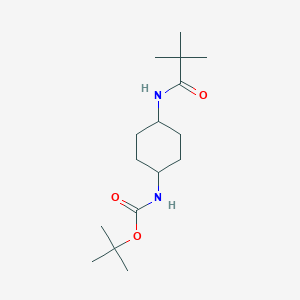
![N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2990130.png)

